1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N3O3S.BrH/c1-25-17-9-7-15(8-10-17)21-13-18(20-11-2-12-26-19(20)21)14-3-5-16(6-4-14)22(23)24;/h3-10,13H,2,11-12H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDWWUIWCNGNSJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C([N+]3=C2SCCC3)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials. The findings are supported by recent research studies and case analyses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H15N3O3SBr
- Molecular Weight : 396.27 g/mol
Antibacterial Activity
Research has indicated that derivatives of thiazine compounds exhibit significant antibacterial properties. A study evaluated the antibacterial effects of various thiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound demonstrated moderate to strong activity against these strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like vancomycin and ciprofloxacin .
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 8 | 0.68 |
| Escherichia coli | 16 | 2.96 |
Antifungal Activity
The compound was also tested for antifungal activity against various fungi, including Candida albicans. The results indicated a promising antifungal effect, suggesting its potential use in treating fungal infections .
Anticancer Properties
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells. Research indicates that it can inhibit cell proliferation and induce cell cycle arrest, making it a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methoxy Group : The presence of the methoxy group enhances lipophilicity and may improve cellular uptake.
- Nitrophenyl Substituent : This moiety is critical for its interaction with biological targets, enhancing its antibacterial and anticancer activities.
Case Study 1: Antibacterial Efficacy
A recent study examined the antibacterial efficacy of this compound against multi-drug resistant strains of E. coli. The compound was found to inhibit bacterial growth at concentrations significantly lower than those required for traditional antibiotics. This suggests its potential as a new therapeutic agent in combating antibiotic resistance .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of the compound against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways .
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its potential therapeutic applications:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazine compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the nitrophenyl group enhances the compound's interaction with microbial targets, potentially leading to improved efficacy against resistant strains .
Anticancer Properties
Research indicates that imidazo[2,1-b][1,3]thiazine derivatives may possess anticancer activity. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific cellular pathways involved in tumor growth. The 4-nitrophenyl substituent may play a role in enhancing this activity by promoting reactive oxygen species (ROS) generation within cancer cells .
Neuroprotective Effects
Some studies suggest that similar thiazine compounds could exhibit neuroprotective effects. They may help in mitigating oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Material Science Applications
The unique electronic properties of 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide make it suitable for applications in material science:
Conductive Polymers
Due to its electron-rich structure, this compound can be incorporated into conductive polymers. Such materials are essential for developing organic electronic devices, including sensors and transistors. The incorporation of this compound can enhance the conductivity and stability of the polymer matrix .
Photovoltaic Devices
The compound's ability to absorb light and generate charge carriers makes it a candidate for use in organic photovoltaic devices. Its structural properties can be optimized to improve energy conversion efficiency in solar cells .
Case Studies
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-nitrophenyl moiety can be reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or stoichiometric reducing agents (e.g., Fe/HCl).
Example :
-
Reagents : H₂ (1 atm), 10% Pd/C, ethanol, 25°C
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Product : 1-(4-methoxyphenyl)-3-(4-aminophenyl)-6,7-dihydro-5H-imidazo[2,1-b] thiazin-1-ium bromide.
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation under acidic or oxidative conditions to yield a phenolic derivative.
Example :
-
Reagents : HBr (48%), reflux, 6 h
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Product : 1-(4-hydroxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b] thiazin-1-ium bromide .
Nucleophilic Substitution at the Thiazine Ring
The thiazine sulfur atom facilitates nucleophilic substitution with amines or thiols.
Example :
Ring-Opening Reactions
The fused thiazine ring undergoes cleavage under strong acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 100°C): Yields imidazole and thiazine fragments.
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Basic Hydrolysis (NaOH, MeOH): Produces sulfonic acid derivatives .
Cycloaddition Reactions
The imidazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides.
Reaction Conditions and Catalysts
*Yields are approximate and depend on optimization .
Mechanistic Insights
-
Nitro Reduction : Proceeds via a catalytic hydrogenation pathway, where adsorbed hydrogen on Pd facilitates electron transfer to the nitro group.
-
Demethylation : Involves acid-catalyzed cleavage of the C–O bond in the methoxy group, forming a hydroxyl intermediate .
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Thiazine Reactivity : The sulfur atom’s lone pairs enhance susceptibility to nucleophilic attacks, while ring strain in the thiazine promotes ring-opening .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, forming aromatic amines and sulfur oxides.
-
Light Sensitivity : Nitro group photodegrades under UV light, necessitating storage in amber glass.
Comparison with Similar Compounds
Functional Implications of Structural Variations
Electronic Effects
Solubility and Bioavailability
- The target compound’s bromide ion and methoxy group enhance aqueous solubility compared to non-ionic analogues like PA-824.
- Hydroxy-containing analogues () may exhibit higher solubility but lower membrane permeability due to increased polarity.
Q & A
Q. Key Characterization Techniques :
How is the antioxidant activity of this compound evaluated, and what methodological considerations apply?
Basic
Antioxidant potential is assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay under physiological conditions (5 mM concentration, pH 7.4). IC₅₀ values are determined via serial dilution (typical range: 10–100 μM) .
Critical Methodological Steps :
- Control standardization : Ascorbic acid as a positive control.
- Kinetic monitoring : Absorbance measured at 517 nm over 30–60 minutes.
- Solvent compatibility : Use DMSO or ethanol to ensure compound solubility without interfering with radicals.
How do substituents (e.g., 4-methoxyphenyl, 4-nitrophenyl) influence biological activity and pharmacokinetics?
Advanced
The 4-nitrophenyl group enhances electron-withdrawing properties, improving redox activity (critical for antitubercular and antimicrobial action), while the 4-methoxyphenyl group modulates lipophilicity (ClogP) and metabolic stability .
Q. Structure-Activity Relationship (SAR) Insights :
Q. Contradiction Analysis :
- Aerobic vs. anaerobic activity : Nitroimidazole derivatives show 10-fold higher activity under anaerobic conditions (e.g., 1.6 μM vs. 40 nM in Mtb models) due to hypoxia-specific nitroreductase activation .
- Metabolic stability : Electron-withdrawing groups (e.g., -NO₂) reduce hepatic clearance but may compromise solubility, requiring structural balancing .
How can researchers resolve discrepancies in reported antimicrobial efficacy across studies?
Advanced
Discrepancies often arise from variations in:
Assay conditions :
- Aerobic vs. anaerobic environments : Activity against Mycobacterium tuberculosis varies by >100-fold under differing oxygen levels .
- Inoculum size : Higher bacterial loads (e.g., 10⁶ CFU/mL) may mask potency.
Compound stability :
- Microsomal metabolism : Use liver microsome assays to identify labile substituents (e.g., ester groups hydrolyzed in vivo) .
Target specificity :
Q. Recommended Validation Workflow :
Standardize assay protocols (e.g., CLSI guidelines for MIC determination).
Cross-validate in in vivo models (e.g., murine TB infection for antitubercular activity) .
Perform dose-response studies with pharmacokinetic profiling (e.g., AUC, Cmax) .
What strategies improve the aqueous solubility of this compound without compromising activity?
Q. Advanced
- Heterocyclic substitution : Replace phenyl groups with pyridine rings (reduces ClogP by 1–2 units; e.g., bipyridine analogues) .
- Prodrug design : Introduce phosphate or glycoside moieties for transient hydrophilicity .
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance dissolution rates.
Case Study :
Pyridine-substituted analogues achieved 3–4× higher solubility at pH 4.5 while maintaining sub-μM potency against M. tuberculosis .
How is growth regulatory activity in plants assessed, and what structural features drive this effect?
Q. Advanced
- Assay : Cucumis sativus (cucumber) seedling tests evaluate inhibition/stimulation at 0.0001% concentration .
- Active Derivatives :
- Inhibitors : Chloro-cyano substituents (e.g., compound 4k: 39% growth suppression).
- Stimulators : Dinitrophenoxy groups (e.g., compound 4j: 200% growth enhancement).
Mechanistic Insight : Electron-deficient aryl groups (e.g., nitro) may interfere with auxin signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
